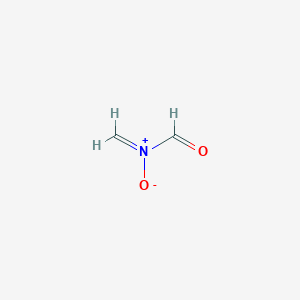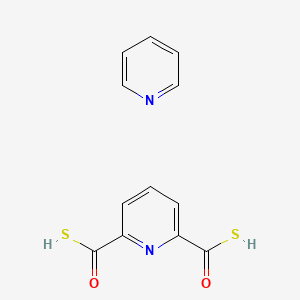
pyridine;pyridine-2,6-dicarbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine; pyridine-2,6-dicarbothioic S-acid, also known as 2,6-pyridinedicarbothioic acid, is an organosulfur compound produced by certain bacteria. It functions as a siderophore, a low molecular weight compound that scavenges iron by forming strong complexes. This compound is secreted by soil bacteria such as Pseudomonas stutzeri and Pseudomonas putida .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine; pyridine-2,6-dicarbothioic S-acid can be synthesized in the laboratory by treating the diacid dichloride of pyridine-2,6-dicarboxylic acid with hydrogen sulfide in pyridine. The reaction is as follows:
NC5H3(COCl)2+2H2S+2C5H5N→[C5H5NH+][HNC5H3(COS)2−]+[C5H5NH]Cl
This route produces the pyridinium salt of pyridinium-2,6-dicarbothioate. Treatment of this orange-colored salt with sulfuric acid yields colorless pyridine; pyridine-2,6-dicarbothioic S-acid, which can then be extracted with dichloromethane .
Industrial Production Methods: The industrial production methods for pyridine; pyridine-2,6-dicarbothioic S-acid are not well-documented. the laboratory synthesis method can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine; pyridine-2,6-dicarbothioic S-acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used as oxidizing agents.
Substitution: Organic azides, nitro, and isocyanate compounds are common reagents for substitution reactions.
Major Products:
Oxidation: Ferric complex of pyridine; pyridine-2,6-dicarbothioic S-acid.
Substitution: Amides formed from reactions with nitrogen functional groups.
Applications De Recherche Scientifique
Pyridine; pyridine-2,6-dicarbothioic S-acid has several scientific research applications, including:
Mécanisme D'action
Pyridine; pyridine-2,6-dicarbothioic S-acid exerts its effects primarily through its ability to chelate metals. It binds to both ferrous (Fe2+) and ferric (Fe3+) ions, forming complexes that are soluble in water. The ferric complex is brown, whereas the ferrous complex is blue. In the presence of air, the ferrous complex oxidizes to the ferric compound . The compound’s ability to chelate metals makes it useful in various applications, including metal ion scavenging and catalysis.
Comparaison Avec Des Composés Similaires
Pyridine-2,6-dicarboxylic acid: A related compound that also acts as a chelating agent for various metals.
Dipicolinic acid: Another chelating agent with similar properties.
Uniqueness: Pyridine; pyridine-2,6-dicarbothioic S-acid is unique due to its sulfur-containing structure, which enhances its metal-chelating properties. This makes it particularly effective in forming strong complexes with iron and other metals, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89862-49-7 |
|---|---|
Formule moléculaire |
C12H10N2O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
pyridine;pyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C7H5NO2S2.C5H5N/c9-6(11)4-2-1-3-5(8-4)7(10)12;1-2-4-6-5-3-1/h1-3H,(H,9,11)(H,10,12);1-5H |
Clé InChI |
TTXKPAITGMDREH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C1=CC(=NC(=C1)C(=O)S)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



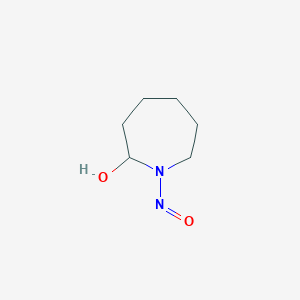
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
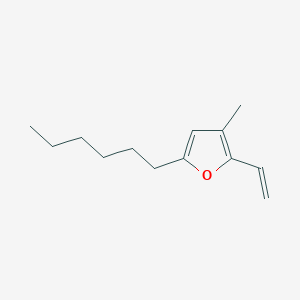

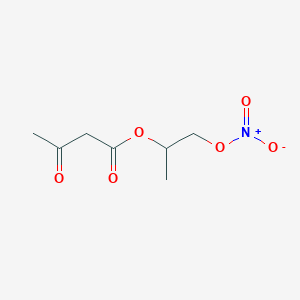
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
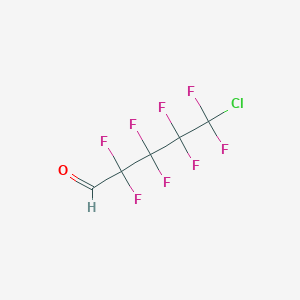
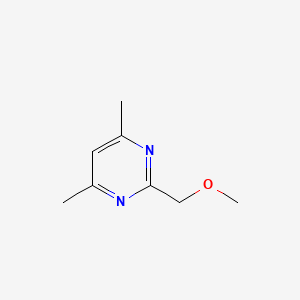
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
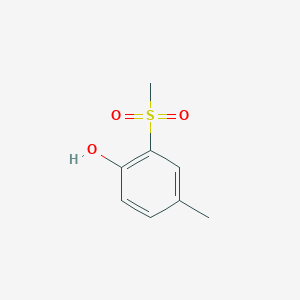
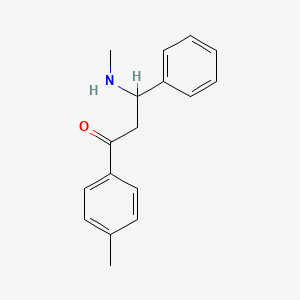
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
